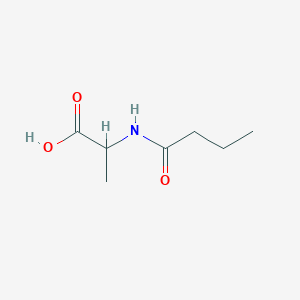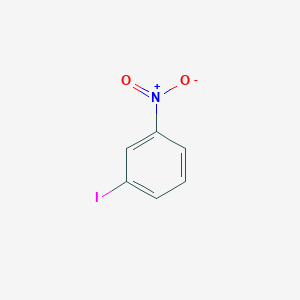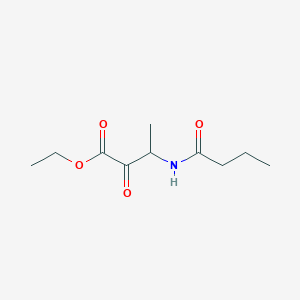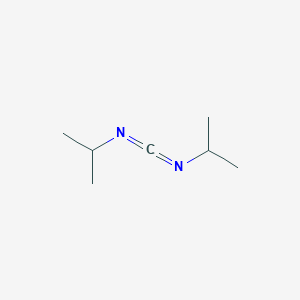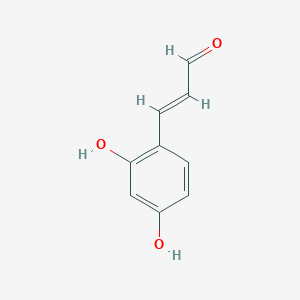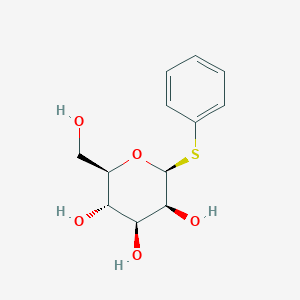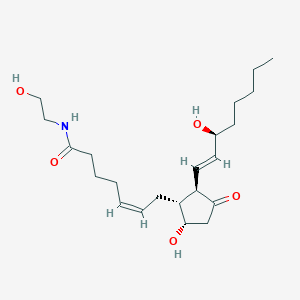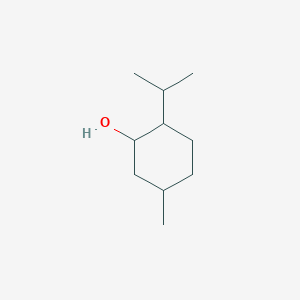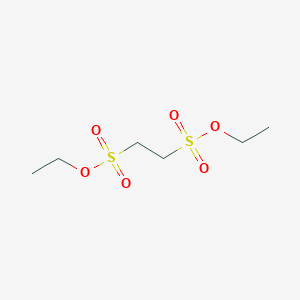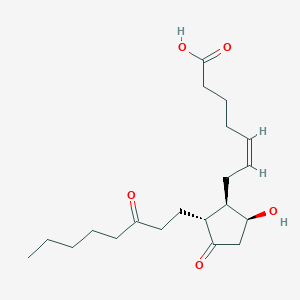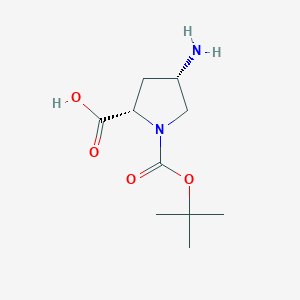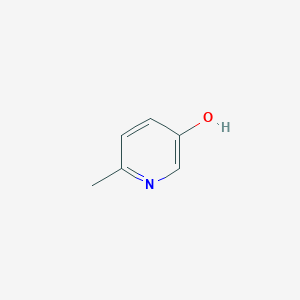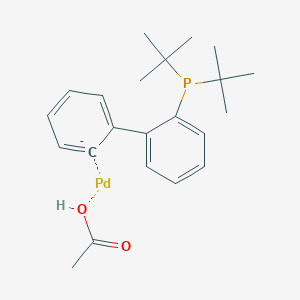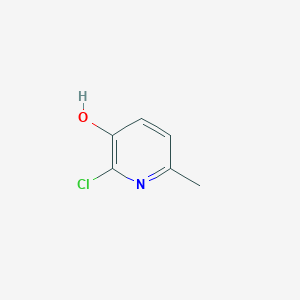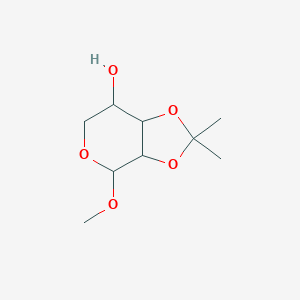
Methyl 2,3-O-(1-methylethylidene)pentopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-O-(1-methylethylidene)pentopyranoside, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research.
Mécanisme D'action
The mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside is not fully understood. However, it is believed to act as a glycosyl donor or acceptor in various chemical reactions. It has also been shown to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the body.
Effets Biochimiques Et Physiologiques
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to inhibit the growth of cancer cells and can potentially be used as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, it is stable under various conditions and can be stored for extended periods. However, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has some limitations for lab experiments. It is relatively expensive compared to other starting materials, and the synthesis method requires several steps, which can be time-consuming.
Orientations Futures
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions. It can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has potential applications in the development of new anticancer agents and can be used as a lead compound for drug discovery. Finally, further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Conclusion:
Methyl 2,3-O-(1-methylethylidene)pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research. Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects and can potentially be used as an anticancer agent. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions, including its use as a starting material for the synthesis of various natural products and pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Méthodes De Synthèse
Methyl 2,3-O-(1-methylethylidene)pentopyranoside can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl group at the C-2 position of D-ribose with isopropylidene, followed by the protection of the C-3 hydroxyl group with methyl ether. The final step involves the deprotection of the isopropylidene group to yield Methyl 2,3-O-(1-methylethylidene)pentopyranoside.
Applications De Recherche Scientifique
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been used as a starting material for the synthesis of various glycosyl donors and acceptors.
Propriétés
Numéro CAS |
60562-98-3 |
|---|---|
Nom du produit |
Methyl 2,3-O-(1-methylethylidene)pentopyranoside |
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3 |
Clé InChI |
YJRSYLLAIOOPEJ-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
SMILES canonique |
CC1(OC2C(COC(C2O1)OC)O)C |
Autres numéros CAS |
60562-98-3 |
Synonymes |
4H-1,3-Dioxolo[4,5-c]pyran, α-D-lyxopyranoside deriv.; _x000B_Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside_x000B_NSC 79248_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



